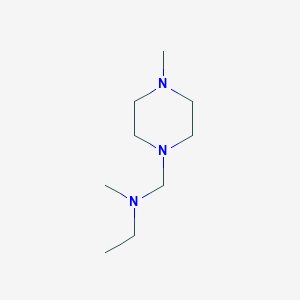
4-(1H-苯并咪唑-2-基)苯甲酸
描述
4-(1H-Benzimidazol-2-yl)benzoic acid is a compound with the molecular formula C14H10N2O2 . It is often used as a building block in molecular self-assembly engineering due to its variable conformations and coordination modes .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 4-(1H-Benzimidazol-2-yl)benzoic acid, often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-Benzimidazol-2-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid group . The compound has a molecular weight of 238.25 .Chemical Reactions Analysis
The compound exhibits characteristic IR absorption peaks corresponding to various functional groups, including NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .Physical And Chemical Properties Analysis
4-(1H-Benzimidazol-2-yl)benzoic acid is a solid at room temperature . It has a boiling point of 508.5±52.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm^3 .科学研究应用
腐蚀抑制
4-(1H-苯并咪唑-2-基)苯甲酸衍生物,如Rbaa等人(2020年)在研究中合成的那些化合物,已被研究其腐蚀抑制性能。这些化合物,特别是4-(1-((4-羟基萘-1-基)甲基)-5-甲基-1H-苯并[d]咪唑-2-基)苯甲酸(QN1)和4-(1-((4-羟基萘-1-基)甲基)-1H-苯并[d]咪唑-2-基)苯甲酸(QN2),已显示出在酸性环境中保护钢铁免受腐蚀的显著效果。该研究利用各种实验技术,包括动电位极化和阻抗谱,评估这些化合物的抗腐蚀活性,在特定浓度下实现了QN1高达97.7%的抑制效率(Rbaa et al., 2020)。
材料合成与表征
在另一项研究中,Yang等人(2013年)使用4-(苯并咪唑-1-基甲基)苯甲酸作为配体合成了两种新的配合物。这些配合物通过单晶X射线衍射等技术进行了表征,它们展示出独特的2-D柱状链框架。这项研究有助于理解用苯并咪唑衍生物合成的材料的结构特性,可能导致在材料科学和工程中的新应用(Yang et al., 2013)。
生物应用
Arshad等人(2020年)开发了一种基于苯并咪唑硫脲基团的化合物,该化合物在弹性蛋白酶抑制、抗氧化能力和DNA结合潜力方面表现出有希望的活性。这种化合物,N-(4-(1H-苯并[d]咪唑-2-基)苯基)-3-苯甲酰硫脲,已被合成和表征,揭示了其作为各种生物应用候选物的潜力。该研究涵盖了理论和实验方法,提供了对化合物性质和相互作用的全面理解(Arshad et al., 2020)。
抗癌研究
Rashid(2020年)的一项研究专注于设计和合成双苯并咪唑化合物,旨在发现新的抗癌药物。这些化合物已在一系列癌细胞系上进行了测试,显示出显著的活性。该研究还包括对药物样性质和毒性的预测,突出了苯并咪唑衍生物在抗癌药物开发中的潜力(Rashid, 2020)。
量子计算研究
Khanum等人(2022年)对2-[(1H-苯并咪唑-1-基)-甲基]苯甲酸进行了实验和理论研究,检查其结构、电子和振动特性。该研究利用各种光谱和计算技术阐明了化合物的特性,这可能为进一步研究其在各个领域的潜在应用提供信息(Khanum et al., 2022)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzoic acid, have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Future research may focus on exploring new synthetic routes and further investigating the biological activities of these compounds .
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZBLZRCSSUXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353952 | |
| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Benzimidazol-2-yl)benzoic acid | |
CAS RN |
66631-29-6 | |
| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





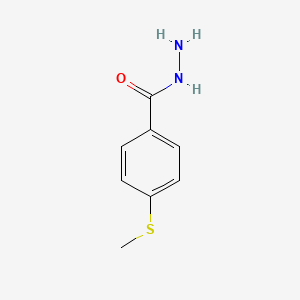

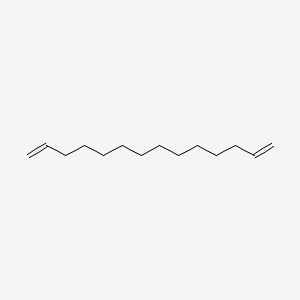
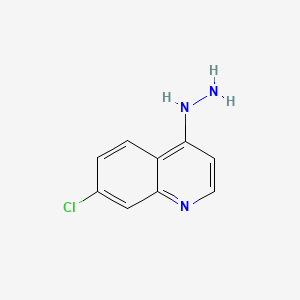
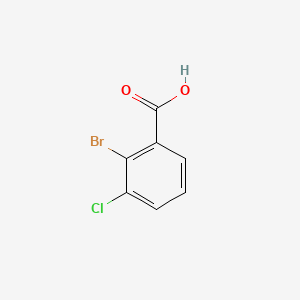

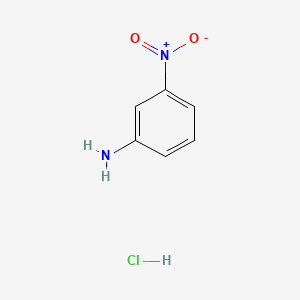
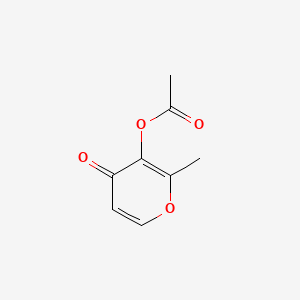
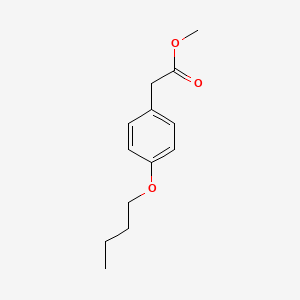
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
